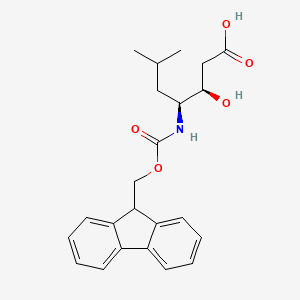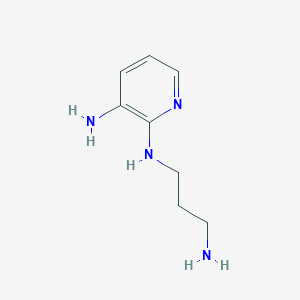
Bis(pentamethylcyclopentadienyl)osmium, 99% (99.9%-Os) (Decamethylosmocene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentamethylcyclopentadienyl)osmium is an organo-metallic compound . It is one of the numerous compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .
Synthesis Analysis
The synthesis of cyclometalated osmium complexes is usually more complicated than of other transition metals such as Ni, Pd, Pt, Rh, where cyclometalation reactions readily occur via direct activation of C–H bonds . It differs also from their ruthenium analogs . Cyclometalation for osmium usually occurs under more severe conditions, in polar solvents, using specific precursors, stronger acids, or bases . Such requirements expand reaction mechanisms to electrophilic activation, transmetalation, and oxidative addition, often involving C–H bond activations . Osmacycles exhibit specific applications in homogeneous catalysis, photophysics, bioelectrocatalysis and are studied as anticancer agents .Molecular Structure Analysis
The molecular formula of Bis(pentamethylcyclopentadienyl)osmium is Os(C5(CH3)5)2 . Its molecular weight is 460.68 . The infrared spectrum and proton NMR spectrum conform to the structure .Chemical Reactions Analysis
Bis(pentamethylcyclopentadienyl)osmium has been used as a reactant for the synthesis of bimetallic manganese tricarbonyl-capped metallocenes, 30-electron triple-decker complexes of iron group metals, nonamethylosmocenylcarbenium ions, and decamethyl osmocene derivatives .Physical And Chemical Properties Analysis
Osmium is a transition metal like the other members of the group. They are less reactive than the typical metals but more reactive than the less typical metals . The transition metals are characterized by having the outermost electron shell containing two electrons and the next inner shell an increasing number of electrons .Wissenschaftliche Forschungsanwendungen
Synthetic and Structural Studies
Research into bis(pentadienyl) compounds of iron, ruthenium, and osmium reveals insights into their synthetic routes, structural behaviors, and electronic properties. For example, studies on bis(2,4-dimethylpentadienyl)osmium have explored their variable temperature NMR behavior and crystal structures, showing that these complexes adopt a gauche-eclipsed conformation in the ground state. Photoelectron spectroscopic studies suggest significant differences in the electronic structures of these complexes compared to their iron and ruthenium counterparts, highlighting the unique role of osmium in these organometallic frameworks (Stahl et al., 1987).
Charge Distribution Studies
Investigations into the charge distribution in bis(quinone) complexes of ruthenium and osmium provide insights into the structural and electrochemical properties of osmium complexes. For instance, studies on the series of bis(catecholato)(bipyridine)osmium(IV) complexes have been fundamental in understanding the coordination chemistry and electronic characteristics of these materials, which are pivotal for their application in catalytic and electronic devices (Bhattacharya & Pierpont, 1992).
Photophysics and Applications in Photonics
The study of bis(terpyridyl)osmium-(porphinato)zinc-bis(terpyridyl)osmium (OsPZnOs) supermolecules has unveiled their potential in photonic applications due to their two-photon absorption in the near IR region and strong nanosecond nonlinear absorption. These properties make osmium complexes promising materials for optical noise suppression and optical limiting, showcasing the application of bis(pentamethylcyclopentadienyl)osmium in the development of photonic technologies (Chi et al., 2011).
Emissive Properties for Optoelectronic Applications
Research on osmium(II) complexes with N-heterocyclic carbene-based pincer ligands has highlighted their emissive properties in the red spectral region, crucial for optoelectronic applications. These studies underscore the ability to manipulate the photophysical properties of osmium complexes through ligand design, offering avenues for the development of novel luminescent materials and devices (Chung et al., 2012).
Catalytic Applications
Bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate has been studied for its catalytic efficiency and recyclability in organic synthesis, demonstrating the broader applicability of pentamethylcyclopentadienyl ligand frameworks in catalysis. Although this study is on zirconium complexes, it provides a conceptual framework for exploring bis(pentamethylcyclopentadienyl)osmium complexes in similar catalytic roles, given the analogous coordination environments and reactivity profiles of these transition metals (Li et al., 2018).
Wirkmechanismus
Mode of Action
It’s known to be a reactant for the synthesis of various compounds such as bimetallic manganese tricarbonyl-capped metallocenes and 30-electron triple-decker complexes of iron group metals .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Bis(pentamethylcyclopentadienyl)osmium(II) plays a significant role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of bimetallic manganese tricarbonyl-capped metallocenes and 30-electron triple-decker complexes of iron group metals . These interactions are crucial for understanding the catalytic properties and reactivity of Bis(pentamethylcyclopentadienyl)osmium(II) in different biochemical contexts.
Cellular Effects
The effects of Bis(pentamethylcyclopentadienyl)osmium(II) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Bis(pentamethylcyclopentadienyl)osmium(II) can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, Bis(pentamethylcyclopentadienyl)osmium(II) exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action . These interactions are critical for its role as a catalyst in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(pentamethylcyclopentadienyl)osmium(II) can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Bis(pentamethylcyclopentadienyl)osmium(II) remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding the temporal dynamics of this compound.
Dosage Effects in Animal Models
The effects of Bis(pentamethylcyclopentadienyl)osmium(II) vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur . Understanding the dosage-dependent effects of Bis(pentamethylcyclopentadienyl)osmium(II) is crucial for its potential therapeutic applications and safety assessment.
Metabolic Pathways
Bis(pentamethylcyclopentadienyl)osmium(II) is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic diseases.
Transport and Distribution
The transport and distribution of Bis(pentamethylcyclopentadienyl)osmium(II) within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . These interactions are important for understanding how Bis(pentamethylcyclopentadienyl)osmium(II) exerts its effects at the cellular level.
Subcellular Localization
Bis(pentamethylcyclopentadienyl)osmium(II) exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Bis(pentamethylcyclopentadienyl)osmium(II) is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
InChI |
InChI=1S/2C10H15.Os/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNCXKXLRLACSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Os] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Os |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6329632.png)











